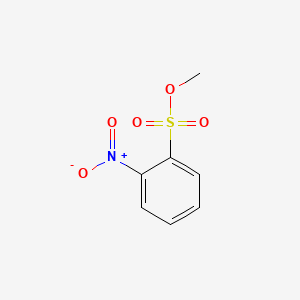

Methyl 2-nitrobenzenesulfonate

Descripción general

Descripción

Methyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the second position and a methyl ester group is attached to the sulfonic acid group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-nitrobenzenesulfonate can be synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs at low temperatures (around 10°C) and is completed within 30 minutes .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) with different nucleophiles such as bromide ions, ammonia, and primary amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as bromide ions, ammonia, and primary amines are commonly used.

Reduction: Hydrogen gas and catalysts like palladium on carbon are used for the reduction of the nitro group.

Major Products:

Substitution Reactions: The major products include substituted benzenesulfonates depending on the nucleophile used.

Reduction Reactions: The reduction of the nitro group yields 2-aminobenzenesulfonate.

Aplicaciones Científicas De Investigación

Methyl 2-nitrobenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.

Industrial Applications: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 2-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The nitro group acts as an electron-withdrawing group, making the sulfonate ester more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

Comparación Con Compuestos Similares

Methyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group at the fourth position.

Methyl p-toluenesulfonate: Lacks the nitro group and has a methyl group at the para position.

Uniqueness: Methyl 2-nitrobenzenesulfonate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it undergoes. The ortho position of the nitro group makes it more reactive towards nucleophiles compared to its para-substituted counterpart .

Actividad Biológica

Methyl 2-nitrobenzenesulfonate (MNS) is an organic compound with notable biological activities, primarily due to its electrophilic nature and ability to modify nucleophilic sites in biological macromolecules. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a sulfonate ester that can act as a methylating agent. Its biological activity is largely attributed to the nitro group, which can undergo reduction to yield reactive intermediates capable of interacting with cellular components. The mechanisms through which MNS exerts its effects include:

- Nucleophilic Substitution : MNS can methylate nucleophilic residues in proteins, such as histidine and cysteine, leading to alterations in enzyme activity and function .

- Formation of Reactive Intermediates : The reduction of the nitro group can produce reactive species that may damage DNA or proteins, contributing to cytotoxicity .

Antimicrobial Activity

Nitro-containing compounds, including MNS, have been shown to possess antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in cell death. MNS has been studied for its potential against various pathogens:

- Gram-positive Bacteria : Studies have indicated that MNS exhibits activity against strains such as Staphylococcus aureus and Streptococcus mutans, with inhibition zones measured in millimeters indicating its effectiveness .

- Antiparasitic Effects : Research highlights the potential of nitro compounds in developing new antiparasitic drugs, where MNS may play a role in targeting specific metabolic pathways in parasites .

Cytotoxicity and Genotoxicity

This compound has been evaluated for its cytotoxic effects on various cell lines. The compound's ability to methylate critical residues in proteins can lead to:

- Inhibition of Enzyme Activity : For instance, studies have shown that exposure to MNS results in a concentration-dependent loss of enzymatic activity in L-threonine dehydrogenase from Escherichia coli .

- Genotoxic Effects : The formation of DNA adducts through the action of reactive intermediates has raised concerns regarding the genotoxic potential of MNS. Investigations into its mutagenicity have shown varying results depending on the concentration and exposure duration .

Case Studies

- Study on Enzyme Inactivation : A study demonstrated that incubation of L-threonine dehydrogenase with MNS resulted in a significant decrease in enzyme activity, following first-order kinetics. This finding underscores the importance of histidine residues as targets for methylation by electrophilic agents like MNS .

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial activity of various nitro compounds, including MNS, against both Gram-positive and Gram-negative bacteria. The results indicated that while MNS showed promising activity against certain strains, its efficacy varied significantly based on structural modifications and environmental conditions .

- Genotoxicity Assessment : In a comprehensive study assessing potential genotoxic impurities, MNS was identified alongside other nitro compounds as having significant implications for drug safety due to its ability to form harmful DNA adducts .

Data Summary

Propiedades

IUPAC Name |

methyl 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWEJXLJPHMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184469 | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30384-53-3 | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030384533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.